molecular formula C15H20O3 B1325820 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid CAS No. 951893-45-1

2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid

Cat. No. B1325820
M. Wt: 248.32 g/mol
InChI Key: XAMZZGMQNYFBLN-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid is a chemical compound. It contains a total of 38 bonds, including 18 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic ketone, and 1 hydroxyl group .


Molecular Structure Analysis

The molecular structure of 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid includes a carboxylic acid group, a ketone group, and a propyl-substituted phenyl group .

Scientific Research Applications

Chemical Synthesis and Reaction Mechanisms

Research into 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid and related compounds has explored various chemical synthesis techniques and reaction mechanisms. Pedersen and Lawesson (1974) investigated the reactions of unsubstituted and 2-monosubstituted 3-oxo esters, providing insights into reaction mechanisms and yields (Pedersen & Lawesson, 1974). Similarly, studies by Ali et al. (2012) on the optical gating of photosensitive synthetic ion channels used 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid as a photolabile protecting group, demonstrating applications in nanofluidic devices and controlled release systems (Ali et al., 2012).

Development of Metal–Carbonyl Tracers

Kowalski et al. (2009) synthesized W(CO)5 complexes of 4-oxo-4-(2,5-dimethylazaferrocen-1′-yl)butanoic acid, contributing to the development of new IR-detectable metal–carbonyl tracers for amino functions (Kowalski et al., 2009).

Aggregation and Affinity Studies

Yin, Wang, and Ma (2006) examined the aggregation of carboxylic derivatives of porphyrin, including 4-oxo-4-((4-(10,15,20-triphenyl-21H,23H-porphin-5-yl)phenyl)amino)butanoic acid, and their affinity to bovine serum albumin. This research contributes to understanding the interactions and applications of these compounds in biological systems (Yin, Wang, & Ma, 2006).

Synthesis and Applications in Medicinal Chemistry

The synthesis of various derivatives of 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid and their potential biological activities have been a focus of research. Sayed et al. (2003) explored the preparation of new heterocyclic compounds with expected biological activity, including the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid (Sayed et al., 2003). Bagley et al. (2005) synthesized dimethyl sulfomycinamate from methyl 2-oxo-4-(trimethylsilyl)but-3-ynoate, contributing to the study of thiopeptide antibiotics (Bagley et al., 2005).

Kinetic and Thermodynamic Studies

The kinetic and thermodynamic properties of compounds related to 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid have been explored. Yogananth and Mansoor (2015) investigated the oxidation of 4-oxo-4-phenyl butanoic acid, providing valuable insights into the reaction kinetics and mechanisms (Yogananth & Mansoor, 2015).

properties

IUPAC Name

2,2-dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-4-5-11-6-8-12(9-7-11)13(16)10-15(2,3)14(17)18/h6-9H,4-5,10H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMZZGMQNYFBLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)CC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101243444
Record name α,α-Dimethyl-γ-oxo-4-propylbenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101243444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid

CAS RN

951893-45-1
Record name α,α-Dimethyl-γ-oxo-4-propylbenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951893-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α,α-Dimethyl-γ-oxo-4-propylbenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101243444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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